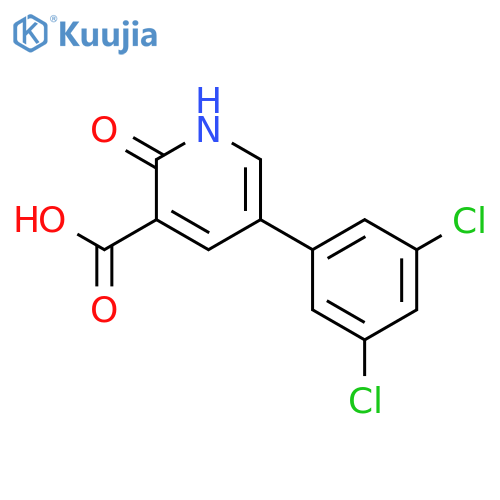Cas no 1261987-88-5 (5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid)

1261987-88-5 structure
商品名:5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid
CAS番号:1261987-88-5
MF:C12H7Cl2NO3
メガワット:284.094881296158
MDL:MFCD18318114
CID:2767798
PubChem ID:53224032
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid 化学的及び物理的性質
名前と識別子
-
- DTXSID70688036
- MFCD18318114
- 1261987-88-5
- 5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid, 95%
- 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5-(3,5-DICHLOROPHENYL)-2-HYDROXYNICOTINIC ACID
- 5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid
-
- MDL: MFCD18318114
- インチ: InChI=1S/C12H7Cl2NO3/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)
- InChIKey: SPPLLLPBZOXRDU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 282.98
- どういたいしつりょう: 282.98
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB324926-5 g |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid, 95%; . |
1261987-88-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Alichem | A024002863-250mg |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid |
1261987-88-5 | 97% | 250mg |
$734.40 | 2022-04-03 | |
| Alichem | A024002863-1g |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid |
1261987-88-5 | 97% | 1g |
$1,680.00 | 2022-04-03 | |
| Alichem | A024002863-500mg |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid |
1261987-88-5 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
| abcr | AB324926-5g |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid, 95%; . |
1261987-88-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1261987-88-5 (5-(3,5-Dichlorophenyl)-2-hydroxynicotinic acid) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261987-88-5)

清らかである:99%
はかる:5g
価格 ($):687.0